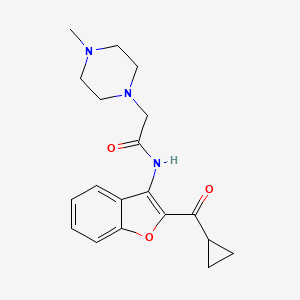![molecular formula C16H12ClI2N3O3 B11547529 4-Chloro-N-({N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11547529.png)
4-Chloro-N-({N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-({N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a benzamide core with various substituents, including chloro, hydroxy, and diiodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-({N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Hydrazinecarbonyl Group:
Addition of the Hydroxy and Diiodophenyl Groups: The final step involves the addition of the hydroxy and diiodophenyl groups through a series of electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield quinones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
4-Chloro-N-({N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a potential therapeutic agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-N-({N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The hydroxy and diiodophenyl groups may allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N,N-dimethylbenzamide: This compound shares the benzamide core but lacks the hydroxy and diiodophenyl groups.
4-Chloro-N-({N’-[(1E)-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene]hydrazinecarbonyl}methyl)benzamide: This compound has a similar structure but with different substituents on the phenyl ring.
Uniqueness
The uniqueness of 4-Chloro-N-({N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide lies in its specific combination of substituents, which may confer unique chemical and biological properties. The presence of both hydroxy and diiodophenyl groups can enhance its reactivity and potential interactions with biological targets.
properties
Molecular Formula |
C16H12ClI2N3O3 |
|---|---|
Molecular Weight |
583.54 g/mol |
IUPAC Name |
4-chloro-N-[2-[(2E)-2-[(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H12ClI2N3O3/c17-11-3-1-10(2-4-11)16(25)20-8-14(23)22-21-7-9-5-12(18)15(24)13(19)6-9/h1-7,24H,8H2,(H,20,25)(H,22,23)/b21-7+ |
InChI Key |
HMMAFPDIDSWAAH-QPSGOUHRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N/N=C/C2=CC(=C(C(=C2)I)O)I)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NN=CC2=CC(=C(C(=C2)I)O)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11547446.png)

![N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide (non-preferred name)](/img/structure/B11547450.png)
![2-methoxy-4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11547451.png)

![Ethyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11547465.png)
![2-(3-methylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11547470.png)
![3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11547471.png)
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dinitrobenzamide](/img/structure/B11547476.png)
![2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11547479.png)
![1-{(Z)-[(1-Naphthylmethyl)imino]methyl}-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11547487.png)
![2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11547493.png)
![4-nitro-2-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11547498.png)
![(3E)-N-(4-Bromophenyl)-3-{[(2-methoxyphenyl)formamido]imino}butanamide](/img/structure/B11547500.png)